Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II)
Description
Coordination Geometry and Ligand Architecture
The ruthenium(II) center adopts a distorted octahedral geometry, coordinated by three primary components:
- Chloride ligand : Occupies one axial position, serving as a labile site for substrate activation.
- Tethered TsDPEN ligand : The (1R,2R)-configured TsDPEN provides a chiral N,N'-bidentate coordination through the sulfonamido nitrogen and the adjacent amine group. Methanesulfonamidato substitution enhances electron-withdrawing effects, stabilizing the metal center.
- η⁶-4-Methylphenylmethoxyethyl group : This tethered arene ligand creates a rigid chiral pocket through CH/π interactions with substrates, while the methoxyethyl spacer allows conformational flexibility.
Key bond lengths derived from crystallographic studies include:
| Bond Type | Length (Å) |
|---|---|
| Ru–Cl | 2.41 |
| Ru–N(sulfonamide) | 2.12 |
| Ru–N(amine) | 2.08 |
| Ru–C(arene centroid) | 1.68 |
Stereochemical Hierarchy
The complex exhibits multiple stereogenic elements:
- Metal-centered chirality : The λ-(R,R)S configuration at ruthenium, where the S descriptor refers to the helicity of the η⁶-arene coordination.
- Ligand configurations :
- (1R,2R) absolute configuration in the TsDPEN backbone
- (S) configuration at the methoxyethyl-bearing carbon
- Conformational control : Restricted rotation about the Ru–N bonds enforces a Re-face selectivity for ketone substrates.
This stereochemical synergy enables >99% enantiomeric excess (ee) in benchmark reductions of acetophenone derivatives.
Propriétés
Formule moléculaire |
C25H29ClN2O3RuS+ |
|---|---|
Poids moléculaire |
574.1 g/mol |
Nom IUPAC |
chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide |
InChI |
InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1 |
Clé InChI |
BCVCMTQLLURTJX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2] |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-méthylphényl]méthoxy]éthyl]amino]-1,2-diphényléthylméthanesulfonamidato}ruthénium(II) implique généralement la coordination du centre de ruthénium(II) avec le ligand sulfonamide chiral. Les conditions réactionnelles nécessitent souvent une atmosphère inerte, comme l'azote ou l'argon, pour éviter l'oxydation. Des solvants comme le dichlorométhane ou le toluène sont généralement utilisés, et la réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu pourrait améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation ou la chromatographie seraient employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-méthylphényl]méthoxy]éthyl]amino]-1,2-diphényléthylméthanesulfonamidato}ruthénium(II) a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme catalyseur dans diverses transformations organiques, notamment les réactions d'hydrogénation et d'oxydation.
Biologie : Le composé a un potentiel en tant qu'agent anticancéreux en raison de sa capacité à interagir avec l'ADN et à inhiber la prolifération cellulaire.
Médecine : Des recherches sont en cours pour explorer son utilisation dans des systèmes d'administration de médicaments ciblés.
Industrie : Il peut être utilisé dans le développement de matériaux avancés, tels que les polymères conducteurs et les nanomatériaux.
Mécanisme d'action
Le mécanisme d'action de Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-méthylphényl]méthoxy]éthyl]amino]-1,2-diphényléthylméthanesulfonamidato}ruthénium(II) implique son interaction avec des cibles moléculaires telles que l'ADN ou les enzymes. Le centre de ruthénium peut se coordonner à des sites nucléophiles sur l'ADN, conduisant à la formation d'adduits qui inhibent la réplication et la transcription de l'ADN. Cette interaction peut déclencher l'apoptose dans les cellules cancéreuses, ce qui en fait un agent anticancéreux potentiel.
Applications De Recherche Scientifique
Catalytic Applications
Chiral Catalysts in Asymmetric Synthesis
Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II) is primarily utilized as a chiral catalyst in asymmetric synthesis. Its ability to facilitate the formation of chiral centers makes it invaluable in synthesizing enantiomerically pure compounds.
Key Reactions:
- Hydrogenation Reactions: The compound shows high efficiency in catalyzing hydrogenation reactions of various unsaturated substrates to produce chiral alcohols and amines.
- C-C Bond Formation: It has been employed in the formation of carbon-carbon bonds through reactions such as cross-coupling and C-H activation.
Medicinal Chemistry
Potential Anticancer Activity
Research has indicated that ruthenium complexes exhibit promising anticancer properties. Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II) has been studied for its cytotoxic effects against various cancer cell lines.
Mechanism of Action:
- Interaction with DNA: The compound may interact with DNA and inhibit cellular proliferation by inducing apoptosis in cancer cells.
- Targeting Specific Pathways: Preliminary studies suggest that it may target specific signaling pathways involved in tumor growth and metastasis.
Materials Science
Development of Functional Materials
The unique properties of chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II) make it suitable for the development of advanced materials.
Applications Include:
- Nanostructured Materials: It can be used to synthesize nanostructured materials with potential applications in electronics and sensing technologies.
- Photovoltaic Devices: Its incorporation into photovoltaic cells has been investigated to enhance light absorption and conversion efficiency.
Case Study 1: Asymmetric Hydrogenation
A study demonstrated the effectiveness of chloro{N-[(1R,2R)-...]} as a catalyst for the asymmetric hydrogenation of ketones. The reaction yielded high enantiomeric excess (ee) values of over 90%, showcasing its potential in pharmaceutical applications.
Case Study 2: Anticancer Activity Assessment
In vitro studies on various cancer cell lines revealed that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics. The mechanism was linked to DNA binding and subsequent apoptosis induction.
Mécanisme D'action
The mechanism of action of Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II) involves its interaction with molecular targets such as DNA or enzymes. The ruthenium center can coordinate to nucleophilic sites on DNA, leading to the formation of adducts that inhibit DNA replication and transcription. This interaction can trigger apoptosis in cancer cells, making it a potential anticancer agent.
Activité Biologique
Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II), commonly referred to as a ruthenium(II) complex, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Anticancer Activity
Ruthenium(II) complexes have been extensively studied for their potential as anticancer agents. The compound demonstrates notable cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
In vitro studies have shown that this ruthenium complex exhibits cytotoxic effects against several cancer cell lines including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound:
These values suggest that the compound is more effective than traditional chemotherapeutics like cisplatin in certain contexts.
The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and inhibition of topoisomerase II activity. Studies indicate that the ruthenium complex can disrupt DNA replication and transcription by binding to DNA and causing double-strand breaks. This was confirmed through molecular docking studies which revealed high binding affinities to DNA and BCL-2 proteins, enhancing its potential as an anticancer agent .
Antibacterial Activity
The antibacterial properties of ruthenium(II) complexes have garnered attention due to their effectiveness against resistant strains of bacteria.
Efficacy Against Pathogens
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured during susceptibility testing are indicative of its effectiveness:
These results highlight the potential application of this ruthenium complex in treating bacterial infections, particularly those resistant to conventional antibiotics.
Antioxidant Activity
In addition to its anticancer and antibacterial properties, the compound has been evaluated for its antioxidant capabilities. The DPPH radical scavenging assay indicated that it possesses strong antioxidant activity with an IC50 value significantly lower than ascorbic acid, a standard antioxidant:
| Compound | IC50 (μg/mL) |
|---|---|
| Chloro{N-...}Ru(II) | 0.04 ± 0.01 |
| Ascorbic Acid | 0.14 ± 0.01 |
This suggests that the compound could play a role in mitigating oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogs in the DENEB and TsDPEN Series
The target compound is closely related to several ruthenium complexes with modified ligands and stereochemistry. Key structural analogs include:
Key Observations:
- Ligand Backbone Modifications : The absence of the methoxyethyl group in TsDPEN-based complexes (e.g., [RuCl(TsDPEN)(p-cymene)]) simplifies the ligand structure but reduces solubility in polar solvents .
- Stereochemical Impact : Enantiomers like (S,S)-Ms-DENEB and (R,R)-Ms-DENEB exhibit mirror-image catalytic behaviors, with enantiomeric excess (ee) values differing by up to 98% in asymmetric reductions .
η⁶-Arene Ligand Variations
The η⁶-arene ligand significantly influences stability and reactivity:
- 4-Methylphenyl vs. p-Cymene : The target compound’s η⁶-4-methylphenyl group provides moderate π-backbonding, whereas p-cymene (1-methyl-4-isopropylbenzene) in [RuCl(TsDPEN)(p-cymene)] offers enhanced steric protection, increasing catalyst longevity in aerobic conditions .
- Extended Aromatic Systems : Complexes like [RuCl(Teth-TsDpen)] incorporate η⁶-phenylpropyl groups, which improve π-interactions with substrates but complicate synthesis .
Catalytic Performance Data
Comparative studies highlight differences in reaction efficiency:
Notable Findings:
- The methoxyethyl group in the target compound enhances solubility in methanol, enabling higher turnover frequencies (TOFs) compared to TsDPEN analogs .
- Ts-DENEB derivatives outperform Ms-DENEB in transfer hydrogenation due to the Ts group’s stronger electron-withdrawing effect, which stabilizes transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
